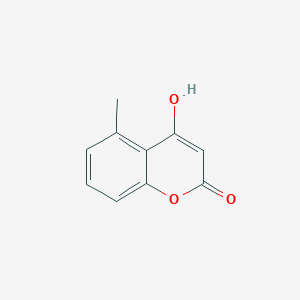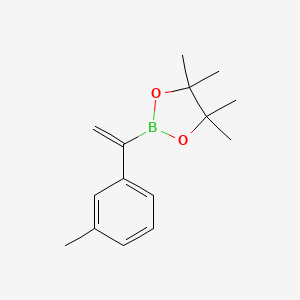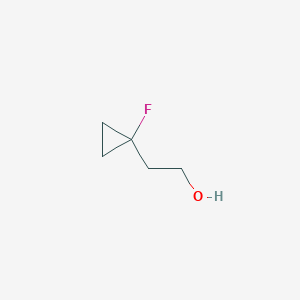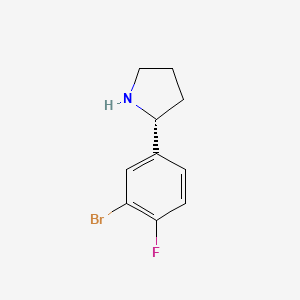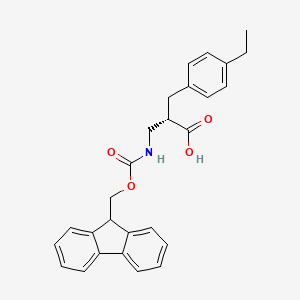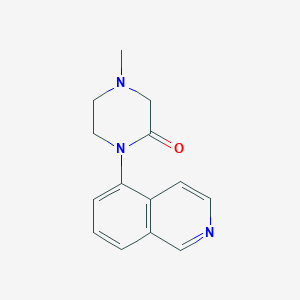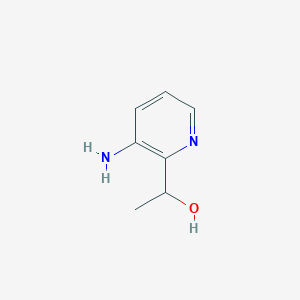
1-(3-Amino-pyridin-2-YL)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-pyridin-2-YL)-ethanol is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and an ethanol group
Synthetic Routes and Reaction Conditions:
Reduction of 1-(3-Nitro-pyridin-2-YL)-ethanol: This method involves the reduction of 1-(3-Nitro-pyridin-2-YL)-ethanol using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions to yield this compound.
Amination of 1-(3-Hydroxy-pyridin-2-YL)-ethanol: Another method involves the amination of 1-(3-Hydroxy-pyridin-2-YL)-ethanol using ammonia or an amine source in the presence of a suitable catalyst. This reaction can be conducted under elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethanol group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, elevated temperatures, and suitable solvents.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Amino-pyridin-2-YL)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1-(3-Amino-pyridin-2-YL)-ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the ethanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Amino-pyridin-2-YL)-ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(3-Amino-pyridin-2-YL)-acetic acid: Contains an acetic acid group instead of an ethanol group.
1-(3-Amino-pyridin-2-YL)-methylamine: Features a methylamine group instead of an ethanol group.
Uniqueness: 1-(3-Amino-pyridin-2-YL)-ethanol is unique due to the presence of both an amino group and an ethanol group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
954240-54-1 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,8H2,1H3 |
InChI Key |
ICOLWMCUJDUGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


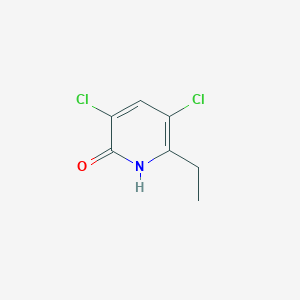
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)
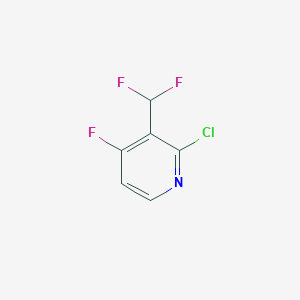
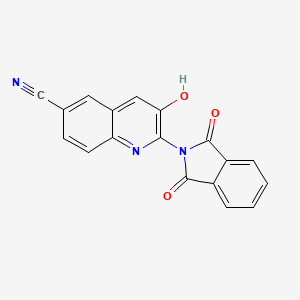
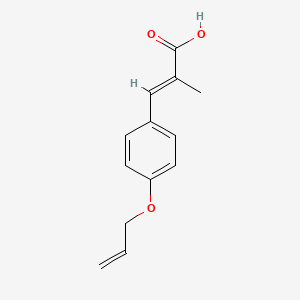
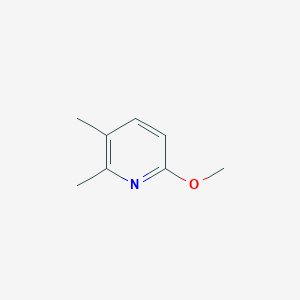
![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)

